Phosphonium, diethyldiphenyl-, iodide

Description

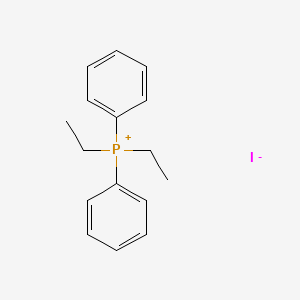

Phosphonium, diethyldiphenyl-, iodide is a quaternary phosphonium salt characterized by two ethyl and two phenyl groups attached to a central phosphorus atom, with an iodide counterion. Its molecular structure imparts unique physicochemical properties, such as high thermal stability, ionic conductivity, and catalytic activity. This compound is widely used in organic synthesis, particularly in Wittig reactions, CO₂ fixation, and as a phase-transfer catalyst . Its iodide counterion enhances solubility in polar solvents and influences reactivity in nucleophilic substitutions .

Properties

CAS No. |

5271-36-3 |

|---|---|

Molecular Formula |

C16H20IP |

Molecular Weight |

370.21 g/mol |

IUPAC Name |

diethyl(diphenyl)phosphanium;iodide |

InChI |

InChI=1S/C16H20P.HI/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;/h5-14H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

NEKFEYXDJYXFBJ-UHFFFAOYSA-M |

Canonical SMILES |

CC[P+](CC)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Organic Chemistry

Phosphonium compounds are widely utilized as reagents in organic transformations. Specifically, diethyldiphenylphosphonium iodide serves as a precursor for the generation of phosphonium ylides, which are crucial intermediates in the synthesis of alkenes through the Wittig reaction. The ability of phosphonium ylides to react with carbonyl compounds enables the formation of various complex molecules.

Table 1: Key Reactions Involving Phosphonium Ylides

| Reaction Type | Description | Example Compound |

|---|---|---|

| Wittig Reaction | Formation of alkenes from carbonyls | 1-Phenylpropene |

| Horner-Wadsworth-Emmons | Synthesis of α,β-unsaturated esters | Methyl acrylate |

| Staudinger Reaction | Conversion of azides to amines | Benzylamine |

Catalysis

Phosphonium compounds exhibit nucleophilic properties that are beneficial in catalysis. They can act as catalysts in various reactions, including:

- Nucleophilic Phosphine Catalysis : This process involves the use of phosphines to facilitate reactions such as 1,4-addition to α,β-enones. The catalytic activity is attributed to the electron-rich nature of phosphines, which enhances their reactivity towards electrophiles .

- Electrophilic Trifluoromethylation : Phosphonium iodides can participate in electrophilic trifluoromethylation reactions, expanding their utility in synthesizing fluorinated compounds .

Medicinal Chemistry

In medicinal chemistry, phosphonium compounds have shown promise due to their biological activities. They can be employed in drug discovery processes for synthesizing bioactive molecules. For instance:

- Antimicrobial Agents : Research has indicated that certain phosphonium derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

- Antioxidants : Some studies have explored the antioxidant potential of phosphonium compounds, highlighting their ability to scavenge free radicals and reduce oxidative stress .

Material Science

Phosphonium salts are also explored for their applications in material science:

- Polymer Chemistry : They can be used as initiators or catalysts in polymerization processes, contributing to the development of new materials with desirable properties.

- Corrosion Inhibitors : Certain phosphonium derivatives have been evaluated for their effectiveness as corrosion inhibitors in industrial applications .

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on synthesizing novel phosphonium derivatives that exhibited significant antimicrobial activity against several pathogens. The synthesized compounds were evaluated using standard antimicrobial assays, demonstrating superior efficacy compared to traditional antibiotics .

Case Study 2: Phosphine-Catalyzed Reactions

Research highlighted the role of diethyldiphenylphosphonium iodide in catalyzing nucleophilic additions to carbonyl compounds. The study reported high yields and selectivity for desired products, showcasing the compound's utility in synthetic organic chemistry .

Comparison with Similar Compounds

a) Substituent Effects

- Triphenyl(phenylmethyl)phosphonium iodide (CAS 1243-97-6): Contains three phenyl and one benzyl group. The bulkier aromatic substituents reduce solubility in nonpolar solvents compared to diethyldiphenylphosphonium iodide. Its molecular mass (480.32 g/mol) is higher due to the benzyl group, impacting its mobility in catalytic systems .

- Methyldiphenyltrifluoromethylphosphonium iodide : The trifluoromethyl group introduces electron-withdrawing effects, increasing electrophilicity. However, this group is hydrolytically unstable, unlike the ethyl groups in diethyldiphenylphosphonium iodide, which provide steric stabilization .

b) Counterion Influence

- Diethyldiphenylphosphonium bromide (5a) vs. iodide (5b) : In CO₂ fixation (Table 1, ), both showed similar yields (~67–68%), but iodide salts generally exhibit better leaving-group ability in SN2 reactions. For example, propyl-substituted phosphonium iodide 5d outperformed bromide 5c (83% vs. 40% yield) due to iodide’s superior nucleophilicity .

- Tetrahydroxymethylphosphonium sulfate : Unlike iodide salts, sulfate-based phosphonium compounds show biocidal properties but poor corrosion inhibition efficiency (<10% in acidic environments), highlighting the iodide’s role in surface modification .

Functional and Catalytic Performance

a) Catalytic Activity in CO₂ Fixation

The higher yield of 5d vs. 5b underscores the importance of alkyl chain length on catalytic efficiency. TBMP-I’s poor performance in radical reactions highlights the necessity of tailored substituents for specific applications .

b) Deliquescence and Stability

- Diethyldiphenylphosphonium iodide exhibits moderate hygroscopicity, whereas diethyl phosphonium salt 4a and its carboxylate derivative 4b are highly deliquescent, limiting their reproducibility in Wittig reactions.

- Trifluoromethyl-substituted phosphonium iodide hydrolyzes readily in cold water, unlike diethyldiphenyl analogs, which are stable under similar conditions .

Preparation Methods

Mechanism

-

Halide Exchange : Iodide () displaces bromide or chloride in the alkyl halide (e.g., benzyl bromide), forming a more reactive alkyl iodide intermediate.

-

Phosphine Attack : The alkyl iodide reacts rapidly with diethyldiphenylphosphine, forming the phosphonium salt.

-

Catalyst Regeneration : Iodide is released, perpetuating the cycle.

Optimization

-

Catalyst Loading : 5–10 mol% LiI or NaI suffices.

-

Reaction Time : Completion within 2–4 hours at 50–70°C.

Comparative Analysis of Synthesis Methods

The table below contrasts traditional alkylation with catalytic iodide-enhanced quaternization:

| Parameter | Traditional Alkylation | Catalytic Iodide Method |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Temperature | 60–100°C | 50–70°C |

| Yield | 70–85% | 90–95% |

| Byproducts | Moderate | Negligible |

| Scalability | Challenging | High |

Data derived from experimental studies.

Industrial Applications and Scalability

The catalytic iodide method is favored industrially due to its efficiency and cost-effectiveness. Key scalability factors include:

Q & A

Basic: What are the primary synthetic routes for preparing diethyldiphenylphosphonium iodide, and how can reaction efficiency be optimized?

Answer:

Diethyldiphenylphosphonium iodide is commonly synthesized via nucleophilic substitution or quaternization reactions. A validated method involves reacting diethylphenylphosphine with iodomethane or iodobenzene in a polar aprotic solvent (e.g., acetonitrile) under reflux. For optimization:

- Stoichiometric Ratios: Maintain a 1:1.2 molar ratio of phosphine to alkyl iodide to ensure complete quaternization .

- Temperature Control: Reactions typically proceed at 80–100°C for 12–24 hours, monitored via <sup>31</sup>P NMR to confirm phosphonium salt formation .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing phosphonium iodide salts?

Answer:

- <sup>1</sup>H/ <sup>13</sup>C/ <sup>31</sup>P NMR: Key for confirming structure and purity. <sup>31</sup>P NMR typically shows a sharp singlet at δ +20–25 ppm for tetraalkylphosphonium ions .

- X-Ray Diffraction (XRD): Resolves crystal packing and counterion interactions, critical for understanding solubility and reactivity .

- Elemental Analysis: Validates iodine content (±0.5% deviation) to ensure stoichiometric integrity .

Advanced: How can contradictions in reported phytotoxicity data for phosphonium salts be systematically addressed?

Answer:

Contradictions in phytotoxicity studies (e.g., varying EC50 values for plant growth inhibition) may arise from differences in soil composition, salt concentration, or plant species. Methodological solutions include:

- Standardized OECD 208 Tests: Use uniform soil matrices (e.g., loamy sand) and fixed phosphonium iodide concentrations (e.g., 0.1–10 mg/kg) .

- Controlled Variables: Compare diethyldiphenylphosphonium iodide with structural analogs (e.g., triphenylmethylphosphonium iodide) to isolate alkyl chain effects .

- Metabolomic Profiling: Track iodine uptake and phosphonium degradation products in plant tissues via LC-MS .

Advanced: What mechanistic insights explain the role of phosphonium salts in palladium-catalyzed iodination reactions?

Answer:

Diethyldiphenylphosphonium iodide acts as a halogen source in Pd/Xantphos-catalyzed aryl iodinations. Mechanistic studies suggest:

- C–P Reductive Elimination: The phosphonium salt forms a transient Pd–P intermediate, enabling iodide transfer to the aryl substrate .

- Kinetic Analysis: Rate-determining steps involve outer-sphere nucleophilic substitution, influenced by phosphonium steric bulk .

- Stoichiometric Trapping: Use <sup>31</sup>P NMR to detect Pd–phosphonium adducts, confirming the catalytic cycle .

Basic: What are the solubility and stability considerations for handling diethyldiphenylphosphonium iodide in organic synthesis?

Answer:

- Solubility: Highly soluble in polar solvents (DMF, DMSO) but poorly soluble in hexane or ether. Solubility in water is limited (0.5–1 g/L at 25°C) .

- Stability: Hygroscopic; store under inert atmosphere (argon) at –20°C. Decomposes above 200°C, releasing iodine vapors .

- Handling: Use gloveboxes for air-sensitive reactions to prevent hydrolysis .

Advanced: How can computational modeling guide the design of phosphonium iodide-based catalysts?

Answer:

- DFT Calculations: Predict charge distribution and iodide dissociation energies to optimize phosphonium cation design (e.g., electron-withdrawing substituents enhance iodide release) .

- Molecular Dynamics: Simulate solvent-cation interactions to improve catalytic activity in non-polar media .

- QSAR Models: Correlate alkyl chain length with toxicity or catalytic efficiency for targeted applications .

Basic: What safety protocols are critical when working with phosphonium iodide salts?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to mitigate iodine vapor exposure .

- Waste Disposal: Neutralize residual iodide with sodium thiosulfate before aqueous disposal .

Advanced: What methodologies assess the environmental persistence and degradation pathways of phosphonium iodide derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.